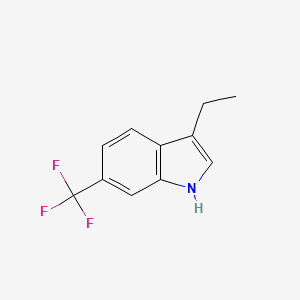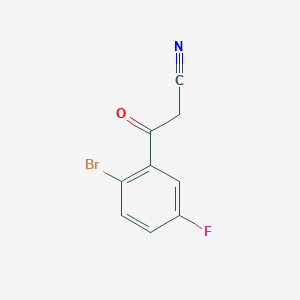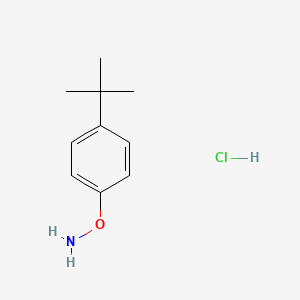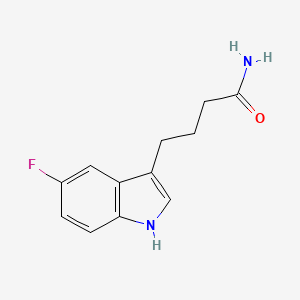
3-Methyl-2,3-dihydrobenzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group and a hydroxyl group attached to the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3-dihydrobenzofuran-3-ol typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of α-(2-hydroxyphenyl)ethyl lactates using aluminum trichloride as a catalyst . Another approach involves the reaction of 2-(allyloxy)anilines with DABCO-bis(sulfur dioxide) and aryl propiolates to form the desired compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds, which can have different functional groups attached to the aromatic ring .
Scientific Research Applications
3-Methyl-2,3-dihydrobenzofuran-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Industry: Used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydrobenzofuran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the methyl and hydroxyl groups, resulting in different chemical properties.
3-Methyl-2,3-dihydrobenzofuran: Similar structure but without the hydroxyl group, affecting its reactivity and biological activity.
3-Hydroxy-2,3-dihydrobenzofuran: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
3-Methyl-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88112-02-1 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-methyl-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H10O2/c1-9(10)6-11-8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3 |
InChI Key |
WBVQDYOZNNSTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


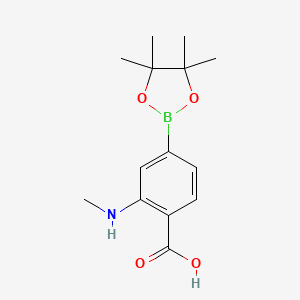
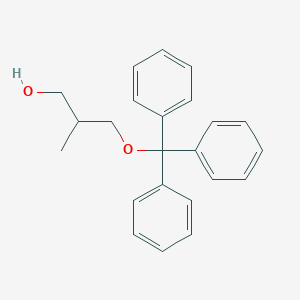
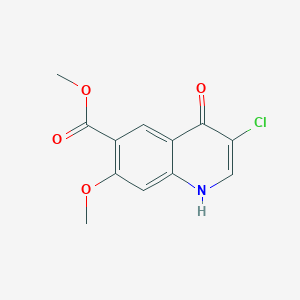
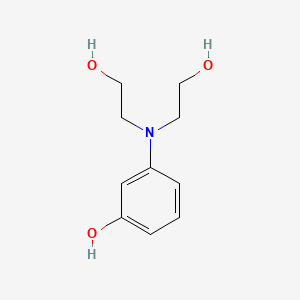
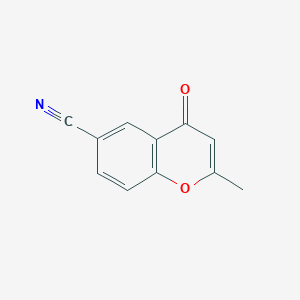
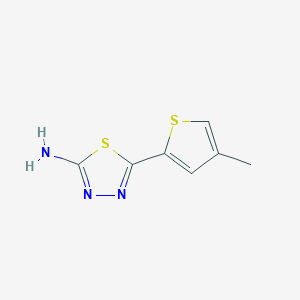
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)

